
Aglypt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aglypt, also known as this compound, is a useful research compound. Its molecular formula is C10H10N4OS and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diabetes Management
Aglypt's relevance in diabetes management is underscored by its potential to mimic or enhance the effects of GLP-1. Recent studies have shown that GLP-1 receptor agonists significantly improve glycemic control and promote weight loss, making them valuable in treating type 2 diabetes.
Case Study: Semaglutide
- Study : The SELECT trial demonstrated a 20% reduction in major cardiovascular events among participants treated with semaglutide, highlighting the cardiovascular benefits of GLP-1 therapies .
- Findings : Participants experienced significant reductions in body weight and hemoglobin A1c levels, indicating improved metabolic health.
Cardiovascular Health
This compound may also play a role in cardiovascular health through mechanisms similar to those observed with GLP-1 receptor agonists. These compounds have shown promise in reducing the risk of cardiovascular events among patients with obesity and diabetes.
Data Table: Cardiovascular Outcomes from GLP-1 Therapies
Study | Intervention | Outcome | Key Findings |
---|---|---|---|
SELECT | Semaglutide | Major cardiovascular events | 20% reduction observed |
FLOW | Semaglutide | Kidney-related events | 24% reduction observed |
Renal Function Preservation
The protective effects of GLP-1 therapies on renal function are noteworthy. This compound's application could extend to chronic kidney disease management, as seen with semaglutide's efficacy in preserving renal health.
Case Study: FLOW Trial
- Results : Significant reductions in kidney-related events were reported among participants receiving semaglutide .
Obstructive Sleep Apnea
Emerging research indicates that GLP-1 therapies may alleviate symptoms of obstructive sleep apnea, particularly in obese patients. This suggests that this compound could be explored as a therapeutic option for managing this condition.
Findings : Tirzepatide, another GLP-1 analog, was noted to reduce apnea episodes significantly .
特性
CAS番号 |
21087-63-8 |
---|---|
分子式 |
C10H10N4OS |
分子量 |
234.28 g/mol |
IUPAC名 |
4-amino-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-13-12-8(9(15)14(10)11)7-5-3-2-4-6-7/h2-6H,11H2,1H3 |
InChIキー |
JWHSPOZMUJUXTN-UHFFFAOYSA-N |
SMILES |
CSC1=NN=C(C(=O)N1N)C2=CC=CC=C2 |
正規SMILES |
CSC1=NN=C(C(=O)N1N)C2=CC=CC=C2 |
同義語 |
aglypt Bay 79758 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。